Propyl (5-cyano-1H-imidazol-4-yl)carbamate
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Overview
Description
Propyl (5-cyano-1H-imidazol-4-yl)carbamate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate typically involves the cyclization of amido-nitriles. One common method is the reaction of a nitrile with an amine in the presence of a catalyst, such as nickel, under mild conditions . The reaction proceeds through a series of steps including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . This method is advantageous due to its simplicity and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Propyl (5-cyano-1H-imidazol-4-yl)carbamate can undergo various chemical reactions including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper, depending on the desired product.
Major Products Formed
The major products formed from these reactions include imidazolone derivatives, primary amines, and various substituted imidazole compounds.
Scientific Research Applications
Propyl (5-cyano-1H-imidazol-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Propyl (5-cyano-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. It can inhibit enzymes by coordinating with the metal ions in the active site, thereby blocking the enzyme’s function . This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, known for its broad range of biological activities.
Benzimidazole: Similar structure with an additional benzene ring, used in antifungal and antiparasitic drugs.
Thiazole: Contains sulfur instead of one nitrogen, used in various pharmaceuticals.
Uniqueness
Propyl (5-cyano-1H-imidazol-4-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and carbamate groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in drug design and other applications.
Properties
CAS No. |
59695-46-4 |
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Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
propyl N-(5-cyano-1H-imidazol-4-yl)carbamate |
InChI |
InChI=1S/C8H10N4O2/c1-2-3-14-8(13)12-7-6(4-9)10-5-11-7/h5H,2-3H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
INUSNSQSNFKCSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=C(NC=N1)C#N |
Origin of Product |
United States |
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